molecular formula C9H6N2O4 B3050625 5-Furfurylidenebarbituric acid CAS No. 27406-36-6

5-Furfurylidenebarbituric acid

Cat. No.: B3050625
CAS No.: 27406-36-6
M. Wt: 206.15 g/mol
InChI Key: XDWMFQLVGXHUJV-UHFFFAOYSA-N
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Description

5-Furfurylidenebarbituric acid is a heterocyclic compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.1549 g/mol This compound is a derivative of barbituric acid, where the furan ring is attached to the barbituric acid core through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furfurylidenebarbituric acid typically involves the condensation reaction between furfural and barbituric acid. The reaction is carried out in an aqueous medium with the presence of a base, such as sodium hydroxide, to facilitate the condensation process . The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures (25-50°C).

    Solvent: Water or ethanol.

    Reaction Time: Several hours to ensure complete condensation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Furfural and barbituric acid.

    Catalysts: Basic catalysts like sodium hydroxide or potassium hydroxide.

    Equipment: Large-scale reactors with efficient stirring mechanisms to ensure uniform mixing.

    Purification: Crystallization or recrystallization techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

5-Furfurylidenebarbituric acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the barbituric acid core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.

    Reduction Products: Dihydrofuran derivatives.

    Substitution Products: Various substituted furan and barbituric acid derivatives.

Scientific Research Applications

5-Furfurylidenebarbituric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other barbiturates

Properties

IUPAC Name

5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWMFQLVGXHUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181831
Record name Barbituric acid, 5-furfurylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27406-36-6
Record name 5-Furfurylidenebarbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27406-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid, 5-furfurylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027406366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Furfurylidenebarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Barbituric acid, 5-furfurylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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